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Compound of Interest

Compound Name: Strontium selenide

Cat. No.: B072170

Abstract: Strontium selenide (SrSe), an alkaline earth metal chalcogenide, has garnered
significant interest for its potential applications in optoelectronic devices and as a subject of
study under high-pressure conditions. Theoretical calculations, predominantly based on
Density Functional Theory (DFT), serve as a powerful tool to predict and understand its
fundamental properties before experimental synthesis and characterization. This guide
provides an in-depth overview of the theoretically calculated structural, electronic, and
mechanical properties of SrSe, summarizes key quantitative data, and outlines the
computational methodologies employed in these theoretical investigations.

Computational Methodology: First-Principles
Calculations

The theoretical data presented for Strontium Selenide are primarily derived from ab initio
(first-principles) calculations, which rely on the principles of quantum mechanics to model
materials from the ground up without empirical parameters.

Detailed Methodologies:

o Density Functional Theory (DFT): This is the most common theoretical framework used for
solid-state calculations.[1][2] DFT simplifies the complex many-body problem of interacting
electrons into a more manageable one by focusing on the electron density.[1] Modern DFT
simulation software can compute a wide array of properties, including structural, electronic,
optical, elastic, and thermodynamic characteristics.[2]
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» Approximations for Exchange-Correlation Functional: Since the exact form of the exchange-
correlation functional in DFT is unknown, approximations are necessary. Commonly used
approximations in the study of SrSe include:

o Local Density Approximation (LDA): A simpler functional that is often a starting point for
calculations.

o Generalized Gradient Approximation (GGA): An improvement over LDA that considers the
gradient of the electron density. The Perdew-Burke-Ernzerhof (PBE) formulation of GGA is
frequently used for SrSe.[3]

o Computational Approaches:

o Plane-Wave Pseudopotential (PW-PP) Method: This approach simplifies the calculation by
replacing the strong Coulomb potential of the nucleus and the core electrons with a
weaker, more computationally manageable pseudopotential. The valence electron
wavefunctions are then expanded in a set of plane waves.

o Full-Potential Linearized Augmented Plane-Wave (FP-LAPW) Method: This is one of the
most accurate methods for performing electronic structure calculations in crystalline solids.
It divides the unit cell into atomic spheres and an interstitial region, using different basis
sets in each, without making approximations to the shape of the potential.

o Band Gap Correction: Standard DFT functionals like GGA are known to underestimate the
band gap of semiconductors.[1] To obtain more accurate electronic properties, advanced
methods are sometimes employed:

o GW Approximation: This many-body perturbation theory approach provides more reliable
band gap values compared to standard DFT.

The general workflow for these theoretical calculations is depicted below.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.researchgate.net/figure/Refractive-indices-of-SrS-1-x-Se-x-SrS-1-x-Te-x-and-SrSe-1-x-Te-x-for-different_tbl6_231033191
https://www.researchgate.net/publication/260154678_Density_Functional_Theory_in_the_Solid_State
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

1. Input Definition

Define Crystal Structure
(Lattice Vectors, Atomic Positions)

Select Computational Method
(DFT Functional, Basis Set, k-points)

2. Core Calculation

Self-Consistent Field (SCF)

Calculation

Check for Convergence
(Energy, Forces)

3. Analysis & Properties

Property Calculation

(Band Structure, Elastic Constants, etc.)

Post-Processing & Data Analysis

Click to download full resolution via product page

Typical workflow for a first-principles DFT calculation of material properties.
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Structural Properties

At ambient conditions, Strontium Selenide crystallizes in the rock-salt (NaCl) structure, also
known as the B1 phase.[4] Under the application of high pressure, it undergoes a structural
phase transition to the Cesium Chloride (CsCl) or B2 structure.[5] This transformation is a key
characteristic of many alkaline-earth chalcogenides. Theoretical calculations have successfully
predicted this phase transition, with results that are in good agreement with experimental
observations.

SrSe (B1 Phase) o SrSe (B2 Phase)
NaCl-type Structure 13-17 GPa g CsCl-type Structure
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(Ambient Pressure)

Click to download full resolution via product page

Pressure-induced structural phase transition in Strontium Selenide.

The calculated lattice parameters and transition pressures are summarized in the table below.

Property Phase Theoretical Value Experimental Value
Lattice Constant (a) B1 (NaCl) 6.24 A[3], 6.251 A[6] 6.23 A[3]
B2 (CsCl) 3.676 A[6]

Phase Transition
B1 - B2 13.6 GPa, 16 GPa 12.5-17.5 GPa
Pressure (Pt)

Electronic Properties

Theoretical studies consistently show that SrSe is a semiconductor. A key point of investigation
is the nature of its band gap—whether it is direct or indirect. In a direct band gap
semiconductor, the top of the valence band and the bottom of the conduction band occur at the
same momentum vector (k-vector), allowing for efficient light emission.[7] In an indirect band
gap material, they occur at different k-vectors, requiring the involvement of a phonon (a lattice
vibration) to conserve momentum during an electronic transition.[7]
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Most theoretical calculations predict that SrSe has an indirect band gap at ambient pressure,
with the valence band maximum (VBM) typically at the I point and the conduction band
minimum (CBM) at the X point of the Brillouin zone. Under high pressure, the band gap
narrows, and calculations predict that SrSe will transition to a metallic state at pressures

exceeding 46 GPa.
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Conceptual diagram of an indirect band gap (I to X) in SrSe.

The table below compares various calculated and experimentally determined band gap values
for SrSe. The variation in theoretical values often stems from the different DFT functionals and
computational methods used.

Band Gap Type Theoretical Value (eV) Experimental Value (eV)
Indirect (I'-X) 2.21 eV (GGA) 3.81 eV, 4.53 eV[8]
Direct (- - 4.47 eV, 5.19 eV[8]

Mechanical Properties

The response of a crystal to external forces is described by its elastic constants.[9] For a cubic
crystal system like SrSe, there are three independent elastic constants: C11, C12, and C44.
These constants can be calculated from first principles by applying small strains to the crystal
lattice and calculating the resulting stress. From these fundamental constants, important
mechanical properties like the Bulk modulus (K), Shear modulus (G), and Young's modulus (E)
can be derived.[10][11]
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e Bulk Modulus (K): Resistance to uniform compression.[12]
e Shear Modulus (G): Resistance to shape change at a constant volume.[10]

e Young's Modulus (E): Stiffness or resistance to elastic deformation under tensile or

compressive stress.[11]

Below is a summary of theoretically calculated elastic properties for SrSe in its stable B1

phase.

Property Unit Calculated Value
Cl1 GPa 78.4

C12 GPa 12.8

C44 GPa 13.9

Bulk Modulus (K) GPa 34.67

Shear Modulus (G) GPa 29.8

Young's Modulus (E) GPa 70.3

Optical and Thermoelectric Properties

Optical Properties: The interaction of SrSe with light can be predicted by calculating its
frequency-dependent complex dielectric function (g(w)). From this, other important optical
parameters such as the refractive index (n), extinction coefficient (k), absorption coefficient (a),
and reflectivity (R) can be determined.[13][14] The static refractive index, n(0), is related to the
static dielectric constant, €1(0), by n = Ve1.[15] Theoretical calculations provide a static
refractive index of approximately 2.12 for SrSe.

Thermoelectric Properties: Thermoelectric materials can convert heat into electricity and vice
versa. Their efficiency is characterized by the dimensionless figure of merit (ZT), defined as ZT
= (S20T)/k, where S is the Seebeck coefficient, o is the electrical conductivity, T is the absolute
temperature, and K is the thermal conductivity.[8][16][17] First-principles calculations combined
with Boltzmann transport theory can predict these coefficients to assess a material's potential
for thermoelectric applications. While detailed thermoelectric data for SrSe is sparse,
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theoretical studies on related strontium chalcogenides like SrS suggest that these materials
could have potential for p-type thermoelectric applications.

Conclusion

Theoretical calculations based on Density Functional Theory provide a robust framework for
predicting the fundamental properties of Strontium Selenide. There is a strong consensus
from these calculations that SrSe is an indirect band gap semiconductor at ambient conditions
and undergoes a pressure-induced phase transition from the B1 (NaCl) to the B2 (CsCl)
structure, findings that align well with available experimental data. Calculated structural and
mechanical properties provide valuable benchmarks for material performance. While standard
DFT methods underestimate the band gap, the qualitative features of the electronic structure
are consistently reproduced. Future theoretical work employing more advanced computational
techniques will continue to refine our understanding of SrSe's properties, guiding experimental
efforts in harnessing its potential for technological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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